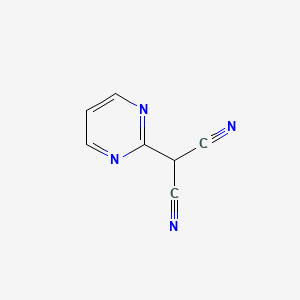

2-(pyriMidin-2-yl)Malononitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(pyriMidin-2-yl)Malononitrile is a compound with the molecular formula C7H4N4 . It is a derivative of pyrimidine, a heterocyclic aromatic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of 2-(pyriMidin-2-yl)Malononitrile involves a series of reactions. A study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives using a chalcone-bearing thiophene nucleus . The target compounds were synthesized by reaction of the compound with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .Molecular Structure Analysis

The molecular structure of 2-(pyriMidin-2-yl)Malononitrile can be analyzed using computational tools within the density functional theory framework (DFT) . Reactivity indices and electrostatic surface potential maps (ESP maps) can be used to establish trends that enable making predictions about the chemical characteristics of the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-(pyriMidin-2-yl)Malononitrile can be complex. For instance, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(pyriMidin-2-yl)Malononitrile can be determined using various methods. For instance, its molecular weight is 144.13 g/mol . More detailed properties can be obtained through experimental studies and validated by theoretical parameters related to the molecular reactivities .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

Scientific Field

Medicinal Chemistry

Application Summary

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized to evaluate their biological activities against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Results

Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

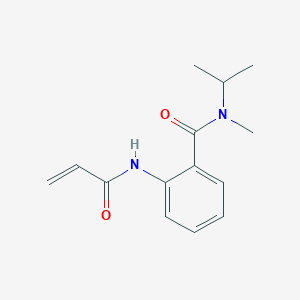

Anti-Inflammatory Activity

Scientific Field

Pharmacology

Application Summary

Pyrimidines, including 2-(pyriMidin-2-yl)Malononitrile, display a range of pharmacological effects including anti-inflammatory activity .

Methods of Application

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Synthesis of Thiazolo

Scientific Field

Organic Chemistry

Application Summary

2-Substituted Thiazolo[3,2-a]pyrimidine Derivatives are synthesized .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the source .

Results

The outcomes of this application are not provided in the source .

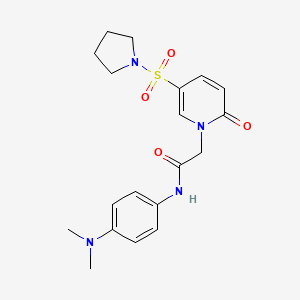

Collagen Prolyl 4-Hydroxylase Inhibition

Scientific Field

Biochemistry

Application Summary

2-(pyriMidin-2-yl)Malononitrile derivatives have been found to inhibit collagen prolyl 4-hydroxylase, an enzyme involved in collagen synthesis .

Methods of Application

The inhibition of collagen prolyl 4-hydroxylase was evaluated using a hydroxyproline assay .

Results

Compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

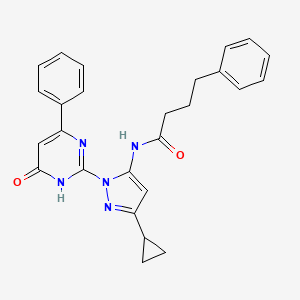

Synthesis of Pyrazoline Derivatives

Application Summary

2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of pyrazoline derivatives .

Methods of Application

The target compounds were synthesized by reaction of a chalcone-bearing thiophene nucleus with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .

Results

The physical and spectroscopic properties of the synthesized compounds were validated by theoretical parameters related to the molecular reactivities .

Synthesis of Imidazo[1,2-a]pyrimidine-Based Pyran Analogs

Application Summary

2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of imidazo[1,2-a]pyrimidine-based pyran analogs .

Methods of Application

The target compounds were synthesized by reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate .

Results

This method provided mild reaction conditions, simple purification without column chromatography, and moderate to good yields for the construction of imidazo[1,2-a]pyrimidine-based pyran derivatives .

Synthesis of Pyrimidine, Pyrazole, and Pyridine Derivatives

Application Summary

2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of pyrimidine, pyrazole, and pyridine derivatives .

Results

Synthesis of o-Aminopyrimidine Aldehydes and Ketones

Application Summary

2-(pyriMidin-2-yl)Malononitrile can be used in the synthesis of o-aminopyrimidine aldehydes and o-aminopyrimidine ketones .

Zukünftige Richtungen

The future directions for the research on 2-(pyriMidin-2-yl)Malononitrile could involve the development of novel heterocyclic compound libraries with potential biological activities . Furthermore, the synthesis protocol could be developed on a larger scale, indicating the reaction’s potential industrial application .

Eigenschaften

IUPAC Name |

2-pyrimidin-2-ylpropanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-4-6(5-9)7-10-2-1-3-11-7/h1-3,6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBXVFFEGGNWJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(pyriMidin-2-yl)Malononitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2997919.png)

![4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-cyclopentylpiperazine-1-carboxamide](/img/structure/B2997920.png)

![N-(pyridin-3-ylmethyl)benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B2997922.png)

![2-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2997927.png)

![4-oxo-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2997931.png)

![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure/B2997937.png)

![1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2997942.png)